molecular formula C17H16ClN3O2S B11029494 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11029494
M. Wt: 361.8 g/mol
InChI Key: PSGQWQUEFRUMBA-UHFFFAOYSA-N
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Description

2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a thiazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Quinoline Derivative Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the thiazole ring through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the quinoline ring, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present on the quinoline ring, converting them to amines.

    Substitution: The chloro group on the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent.

Medicine

The compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and quinoline moieties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological context. The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group on the quinoline ring and the isopropyl group on the thiazole ring can enhance its lipophilicity and ability to cross cell membranes, making it more effective in biological applications.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N-(7-methoxyquinolin-3-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H16ClN3O2S/c1-9(2)15-14(21-17(18)24-15)16(22)20-11-6-10-4-5-12(23-3)7-13(10)19-8-11/h4-9H,1-3H3,(H,20,22)

InChI Key

PSGQWQUEFRUMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC

Origin of Product

United States

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